molecular formula C15H12F3N3O5S B241405 4-({[2-(Trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoyl}amino)benzenesulfonamide

4-({[2-(Trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoyl}amino)benzenesulfonamide

Numéro de catalogue: B241405
Poids moléculaire: 403.3 g/mol
Clé InChI: FNKJYXLILPEIAK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-({[2-(Trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoyl}amino)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of B-cell malignancies. It belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which have shown promising results in the treatment of various types of cancer.

Mécanisme D'action

4-({[2-(Trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoyl}amino)benzenesulfonamide works by selectively inhibiting BTK, a key enzyme involved in the B-cell receptor (BCR) signaling pathway. By blocking this pathway, this compound prevents the proliferation and survival of B-cells, which are responsible for the growth of B-cell malignancies. It has also been shown to inhibit the activation of other signaling pathways, such as AKT and ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in B-cells, leading to a reduction in tumor burden. It also inhibits the production of cytokines, which are involved in the inflammatory response and can promote tumor growth. In addition, this compound has been shown to enhance the activity of other anti-cancer drugs, such as rituximab and venetoclax.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 4-({[2-(Trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoyl}amino)benzenesulfonamide is its high selectivity for BTK, which reduces the risk of off-target effects and toxicity. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, this compound has some limitations in lab experiments, such as its low solubility in water and its potential to form aggregates at high concentrations.

Orientations Futures

There are several potential future directions for the development of 4-({[2-(Trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoyl}amino)benzenesulfonamide and other BTK inhibitors. One area of focus is the combination of BTK inhibitors with other anti-cancer drugs, such as immune checkpoint inhibitors and CAR-T cell therapy. Another area of interest is the development of more potent and selective BTK inhibitors, which may improve the efficacy and safety of these drugs. Finally, there is a need for further research into the mechanisms of resistance to BTK inhibitors, which may help to identify new targets for therapy.

Méthodes De Synthèse

The synthesis of 4-({[2-(Trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoyl}amino)benzenesulfonamide involves several steps, including the reaction of 2-(trifluoromethyl)-1,3-benzodioxole with phthalic anhydride to form an intermediate, which is then reacted with 4-aminobenzenesulfonamide to yield the final product. The synthesis method has been optimized to improve the yield and purity of the product.

Applications De Recherche Scientifique

4-({[2-(Trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoyl}amino)benzenesulfonamide has been extensively studied in preclinical and clinical trials for the treatment of various types of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has shown promising results in both in vitro and in vivo studies, with a favorable safety profile.

Propriétés

Formule moléculaire

C15H12F3N3O5S

Poids moléculaire

403.3 g/mol

Nom IUPAC

1-(4-sulfamoylphenyl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea

InChI

InChI=1S/C15H12F3N3O5S/c16-14(17,18)15(25-11-3-1-2-4-12(11)26-15)21-13(22)20-9-5-7-10(8-6-9)27(19,23)24/h1-8H,(H2,19,23,24)(H2,20,21,22)

Clé InChI

FNKJYXLILPEIAK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)OC(O2)(C(F)(F)F)NC(=O)NC3=CC=C(C=C3)S(=O)(=O)N

SMILES canonique

C1=CC=C2C(=C1)OC(O2)(C(F)(F)F)NC(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.